Thiophene, tetrabromo-, 1,1-dioxide
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Overview
Description
Thiophene, tetrabromo-, 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing sulfur and four bromine atoms. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene, tetrabromo-, 1,1-dioxide is typically synthesized through the oxidation of thiophene derivatives. One common method involves the bromination of thiophene followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrabromo-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the dioxide back to thiophene or other lower oxidation state derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various substituted thiophenes, thiophene oxides, and reduced thiophene derivatives .
Scientific Research Applications
Thiophene, tetrabromo-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism by which thiophene, tetrabromo-, 1,1-dioxide exerts its effects involves its ability to participate in various chemical reactions due to its electron-deficient nature. The compound can act as an electrophile in substitution reactions and as a dienophile in cycloaddition reactions. These properties enable it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 1,1-dioxide: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
Thiophene, tetrabromo-: Does not contain the dioxide functionality, limiting its reactivity in oxidation reactions.
Thiophene, 1-oxide: Contains only one oxygen atom, resulting in different reactivity and stability.
Uniqueness
Thiophene, tetrabromo-, 1,1-dioxide is unique due to the presence of both bromine atoms and the dioxide functionality. This combination imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry and materials science .
Properties
CAS No. |
72524-90-4 |
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Molecular Formula |
C4Br4O2S |
Molecular Weight |
431.72 g/mol |
IUPAC Name |
2,3,4,5-tetrabromothiophene 1,1-dioxide |
InChI |
InChI=1S/C4Br4O2S/c5-1-2(6)4(8)11(9,10)3(1)7 |
InChI Key |
DNZIPZUCSUGNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(S(=O)(=O)C(=C1Br)Br)Br)Br |
Origin of Product |
United States |
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